molecular formula C19H25F3N4O B1204167 Htfmt CAS No. 103827-16-3

Htfmt

Cat. No.: B1204167
CAS No.: 103827-16-3
M. Wt: 382.4 g/mol
InChI Key: PMKJGGBYYNEYPA-UHFFFAOYSA-N
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Description

Histamine Trifluoromethyl Toluidide Dimaleate, commonly known as HTMT dimaleate, is a potent histamine receptor agonist. It specifically targets both H1 and H2 histamine receptors, making it a valuable compound in various scientific research fields. HTMT dimaleate is known for its significantly higher activity compared to histamine, particularly in H2 receptor-mediated effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

HTMT dimaleate is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of trifluoromethyl toluidide with maleic acid to form the dimaleate salt. The reaction conditions often include controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) to facilitate the reaction. The final product is purified through recrystallization to achieve high purity levels .

Industrial Production Methods

In an industrial setting, the production of HTMT dimaleate follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality and yield. The compound is then subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

HTMT dimaleate undergoes various chemical reactions, including:

    Oxidation: HTMT dimaleate can be oxidized under specific conditions to form different oxidation products.

    Reduction: The compound can be reduced using reducing agents to yield reduced forms.

    Substitution: HTMT dimaleate can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents such as halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of HTMT dimaleate.

Scientific Research Applications

HTMT dimaleate has a wide range of applications in scientific research:

Mechanism of Action

HTMT dimaleate exerts its effects by binding to histamine H1 and H2 receptors. This binding activates the receptors, leading to a cascade of intracellular signaling events. The activation of H2 receptors, in particular, results in increased intracellular calcium levels and the production of inositol triphosphate (IP3). These signaling pathways play crucial roles in various physiological processes, including immune responses and inflammation .

Comparison with Similar Compounds

HTMT dimaleate is unique due to its high potency and dual receptor activity. Similar compounds include:

    Histamine: The natural ligand for histamine receptors, but significantly less potent than HTMT dimaleate.

    Dimaprit: Another histamine receptor agonist, but with different receptor selectivity.

    Betahistine: A histamine analog used in the treatment of vertigo, with distinct pharmacological properties.

HTMT dimaleate stands out due to its exceptional activity at H2 receptors, making it a valuable tool in research and potential therapeutic applications .

Properties

CAS No.

103827-16-3

Molecular Formula

C19H25F3N4O

Molecular Weight

382.4 g/mol

IUPAC Name

6-[2-(1H-imidazol-5-yl)ethylamino]-N-[4-(trifluoromethyl)phenyl]heptanamide

InChI

InChI=1S/C19H25F3N4O/c1-14(24-11-10-17-12-23-13-25-17)4-2-3-5-18(27)26-16-8-6-15(7-9-16)19(20,21)22/h6-9,12-14,24H,2-5,10-11H2,1H3,(H,23,25)(H,26,27)

InChI Key

PMKJGGBYYNEYPA-UHFFFAOYSA-N

SMILES

CC(CCCCC(=O)NC1=CC=C(C=C1)C(F)(F)F)NCCC2=CN=CN2

Canonical SMILES

CC(CCCCC(=O)NC1=CC=C(C=C1)C(F)(F)F)NCCC2=CN=CN2

Synonyms

histamine trifluoromethyl-toluidide
HTFMT

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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